molecular formula C22H15N3O2S B15097465 (5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15097465
M. Wt: 385.4 g/mol
InChI Key: UBSJUHRSXCPRKA-UYRXBGFRSA-N
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Description

(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthalenylmethylidene group, and a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde, naphthalene-1-carbaldehyde, and thiosemicarbazide. The synthesis process generally follows these steps:

    Condensation Reaction: Thiosemicarbazide reacts with 2-methoxybenzaldehyde to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone intermediate undergoes cyclization with naphthalene-1-carbaldehyde in the presence of a suitable catalyst to form the thiazolo[3,2-b][1,2,4]triazole core.

    Final Modification: The final product is obtained by further modifications, such as methylation or other functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(2-methoxyphenyl)-5-(phenylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a phenyl group instead of a naphthalenyl group.

    (5Z)-2-(2-methoxyphenyl)-5-(benzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a benzylidene group instead of a naphthalenylmethylidene group.

Uniqueness

The uniqueness of (5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalenylmethylidene group, for example, may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H15N3O2S/c1-27-18-12-5-4-11-17(18)20-23-22-25(24-20)21(26)19(28-22)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-13H,1H3/b19-13-

InChI Key

UBSJUHRSXCPRKA-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2

Origin of Product

United States

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